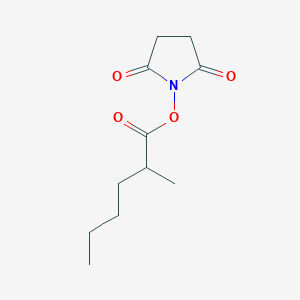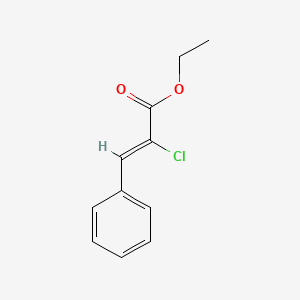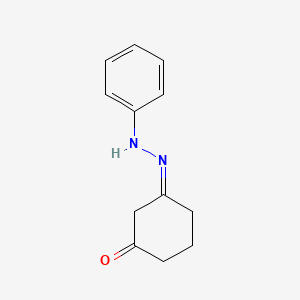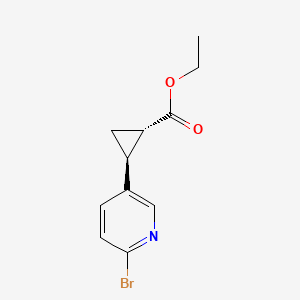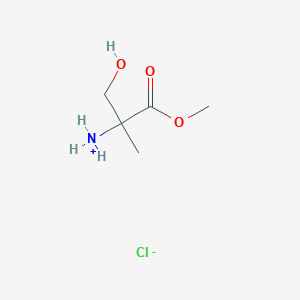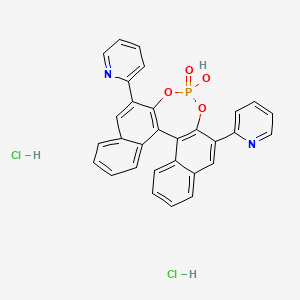
(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride is a complex organic compound known for its chiral properties and applications in asymmetric synthesis. This compound is a derivative of binaphthyl, a structure consisting of two naphthalene rings connected at a single point, and it contains pyridine and phosphate groups.
Synthetic Routes and Reaction Conditions:
Chiral Ligand Synthesis: The compound can be synthesized by reacting (R)-1,1'-binaphthyl-2,2'-diol with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Phosphate Formation: The resulting product is then treated with phosphorous oxychloride and pyridine to form the hydrogenphosphate derivative.
Dihydrochloride Formation: Finally, the hydrogenphosphate derivative is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its chiral properties and ability to act as a ligand in asymmetric synthesis. It is particularly useful in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Studying enzyme-substrate interactions and developing chiral drugs.
Medicine: Developing chiral pharmaceuticals with improved efficacy and reduced side effects.
Industry: Enhancing the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects primarily through its chiral environment, which influences the stereochemistry of reactions. It acts as a chiral Bronsted acid catalyst, facilitating enantioselective reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include various asymmetric catalytic processes, where the compound's chiral centers play a crucial role in determining the outcome of the reaction.
Comparison with Similar Compounds
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate: Another chiral ligand used in asymmetric synthesis.
(S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: Used as a chiral Bronsted acid catalyst in enantioselective reactions.
Uniqueness: (R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride is unique due to its specific pyridine substituents, which provide distinct reactivity and selectivity compared to other binaphthyl derivatives. Its ability to act as a chiral ligand in various asymmetric reactions makes it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19N2O4P.2ClH/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26;;/h1-18H,(H,33,34);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQKVPZBDTDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
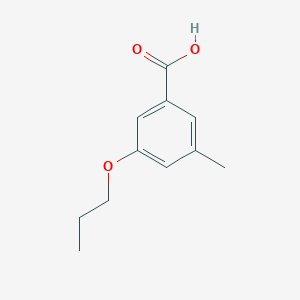
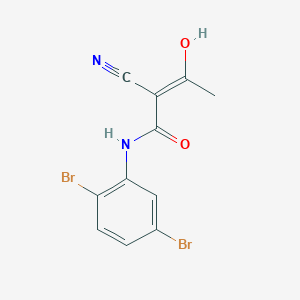
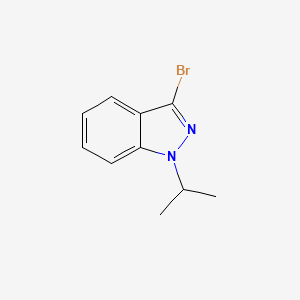
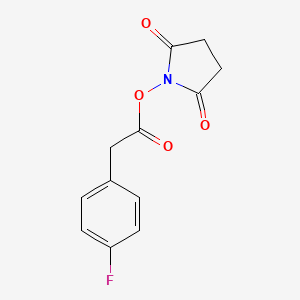
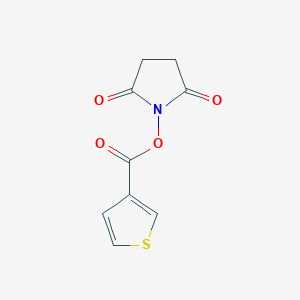

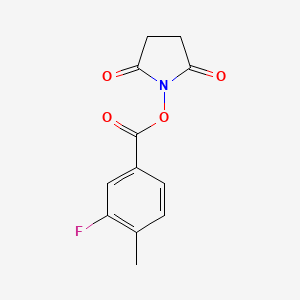
![1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8007310.png)
![1-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8007315.png)
